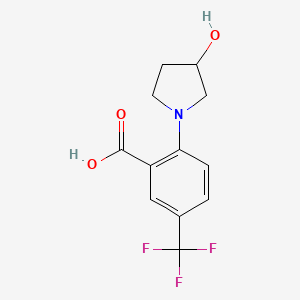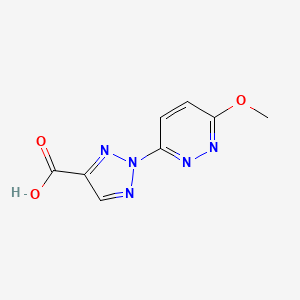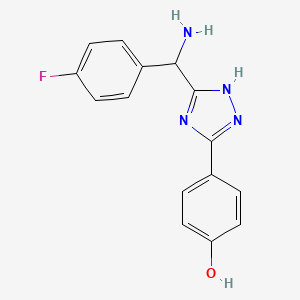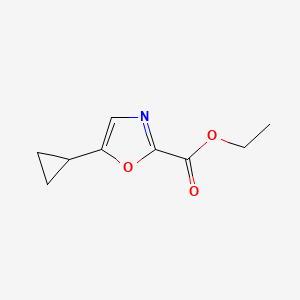![molecular formula C16H14N2O2S2 B11789548 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)
4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([1,1’-ビフェニル]-4-イル)-5-(メチルスルホニル)チアゾール-2-アミンは、そのユニークな化学構造と潜在的な用途により、さまざまな科学研究分野で注目を集めている化合物です。この化合物には、ビフェニル基、チアゾール環、メチルスルホニル基が含まれており、これらの基は、その独特の特性と反応性に貢献しています。
準備方法
合成経路と反応条件
4-([1,1’-ビフェニル]-4-イル)-5-(メチルスルホニル)チアゾール-2-アミンの合成は、通常、チアゾール環の形成に続いて、ビフェニル基とメチルスルホニル基を導入することによって行われます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化させてチアゾール環を形成することです。 ビフェニル基はスズキカップリング反応によって導入することができ、メチルスルホニル基はスルホニル化反応によってしばしば添加されます .
工業生産方法
この化合物の工業生産には、スケーラビリティとコスト効率のために合成経路を最適化する必要があるかもしれません。これには、入手しやすい出発物質、効率的な触媒、環境に優しい溶媒を使用することが含まれます。反応条件は、副生成物と廃棄物を最小限に抑えながら、収率と純度を最大化するために慎重に制御されます。
化学反応の分析
反応の種類
4-([1,1’-ビフェニル]-4-イル)-5-(メチルスルホニル)チアゾール-2-アミンは、さまざまな化学反応を受けます。これには、以下のものが含まれます。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、チアゾール環またはスルホニル基を異なる官能基に変換することができます。
置換: ビフェニル環とチアゾール環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲン、ハロアルカン、求核剤などの試薬が適切な条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究の応用
4-([1,1’-ビフェニル]-4-イル)-5-(メチルスルホニル)チアゾール-2-アミンは、いくつかの科学研究の応用を持っています。
化学: これは、より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害や抗菌特性など、潜在的な生物学的活性について研究されています。
医学: 研究では、特に特定の酵素や受容体を標的とする薬剤の開発において、治療剤としての可能性が探求されています。
科学的研究の応用
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
4-([1,1’-ビフェニル]-4-イル)-5-(メチルスルホニル)チアゾール-2-アミンの作用機序は、特定の分子標的との相互作用に関与しています。ビフェニル環とチアゾール環により、この化合物は酵素や受容体の活性部位に結合することができ、その活性を阻害する可能性があります。メチルスルホニル基は、化合物の結合親和性と特異性を高めることができます。 分子ドッキング研究とインビトロアッセイは、これらの相互作用を解明するためにしばしば使用されます .
類似の化合物との比較
類似の化合物
4-([1,1’-ビフェニル]-4-イル)-1,3-チアゾール-2-アミン: メチルスルホニル基がないため、反応性と結合特性に影響を与える可能性があります。
4-([1,1’-ビフェニル]-4-イル)-5-(メチルチオ)チアゾール-2-アミン: メチルスルホニル基の代わりにメチルチオ基が含まれており、化学的および生物学的特性が異なります。
ユニークさ
4-([1,1’-ビフェニル]-4-イル)-5-(メチルスルホニル)チアゾール-2-アミンは、溶解性、安定性、結合相互作用を高めることができるメチルスルホニル基の存在により、ユニークです。 これは、さまざまな研究や産業用アプリケーションにとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
4-([1,1’-Biphenyl]-4-yl)-1,3-thiazol-2-amine: Lacks the methylsulfonyl group, which may affect its reactivity and binding properties.
4-([1,1’-Biphenyl]-4-yl)-5-(methylthio)thiazol-2-amine: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical and biological properties.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the presence of the methylsulfonyl group, which can enhance its solubility, stability, and binding interactions. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H14N2O2S2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
5-methylsulfonyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2O2S2/c1-22(19,20)15-14(18-16(17)21-15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChIキー |
JRQIEHOZMXMELF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789481.png)


![(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789491.png)


![1-(3-Chloro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789527.png)

![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)


![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)

